2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one
Overview
Description
Imidazo[1,5-a]pyridine derivatives, including 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one, have attracted growing attention due to their unique chemical structure and versatility . They exhibit interesting optical behaviors and biological properties . This class of aromatic heterocycles has potential in several research areas, from materials science to the pharmaceutical field .
Synthesis Analysis
Two novel preparative methods have been developed for the synthesis of 2,3-Dihydroimidazo[1,2-a]pyrimidine from 2-aminopyrimidine . These methods involve the reaction with 1,2-dibromoethane and also the reaction with ethylene chloro(bromo)hydrin, subsequent treatment of 1-β-hydroxyethyl-2-imino-1,2-dihydropyrimidine with thionyl chloride, and cyclization of the intermediate 1-β-chloroethyl-2-imino-1,2-dihydropyrimidine in the presence of sodium hydroxide .Molecular Structure Analysis
The molecular conformations of the products in the solution and in the crystal form were discussed based on 1 H NMR spectral and X-Ray data .Chemical Reactions Analysis
The compounds were prepared from 2-aminopyridines by acylation with maleic or citraconic anhydrides and followed by Michael addition . Formation of 3-methyl substituted derivatives from citraconic anhydride was found to be regioselective .Scientific Research Applications
Cancer Therapeutics
2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one: derivatives have been explored for their potential in cancer treatment. These compounds can be designed to function as dual inhibitors, targeting both phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC). The inhibition of these pathways is crucial as they play significant roles in cell proliferation, survival, differentiation, and migration. By simultaneously targeting PI3K and HDAC, these derivatives can induce multiple epigenetic modifications affecting signaling networks, which may act synergistically for the treatment of cancer .
Epigenetic Research
The compound’s ability to influence HDAC activity positions it as a valuable tool in epigenetic research. HDAC inhibitors are known to induce epigenetic changes by altering gene expression and cell phenotype. This makes 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one derivatives useful in studying the epigenetic mechanisms underlying various diseases, particularly cancer, and in the development of epigenetic therapies .
Luminescent Materials
Imidazo[1,2-a]pyridine derivatives, including 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one , have shown promise in the field of luminescent materials. These compounds can be utilized in optoelectronic devices, sensors, and emitters for confocal microscopy and imaging. Their luminescent properties are valuable for applications that require the detection and visualization of biological and chemical processes .
Kinase Inhibition for Disease Treatment
The structural framework of 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one allows for the synthesis of derivatives that can act as kinase inhibitors. Kinases are enzymes that play a pivotal role in signaling pathways within cells. By inhibiting specific kinases, these derivatives can be used to treat diseases where signaling pathways are dysregulated, such as in certain types of cancers .
Drug Design and Synthesis
This compound serves as a versatile scaffold in drug design and synthesis. Its structure can be modified to create a variety of derivatives with potential therapeutic applications. The synthesis of these derivatives helps in understanding the structure-activity relationship, which is fundamental in the development of new drugs .
Molecular Probes
Due to their unique chemical structure, derivatives of 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one can be used as molecular probes. These probes can bind to specific biological targets, allowing researchers to study biological processes at the molecular level. This application is particularly useful in the development of diagnostic tools and in the study of disease pathology .
Mechanism of Action
Target of Action
The primary targets of 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one are Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . These targets play crucial roles in cellular processes such as cell proliferation, survival, differentiation, and migration .
Mode of Action
2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one interacts with its targets by inhibiting their activities . It incorporates HDAC inhibitory functionality into a PI3K inhibitor pharmacophore to construct dual-acting inhibitors . This compound shows inhibitory activities against both PI3K and HDAC .
Biochemical Pathways
The compound affects the PI3K signaling pathway, which generates 3′-phosphoinositides that activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . PI3Ks act as intermediate signaling molecules and activate the serine–threonine kinase AKT and other downstream effectors . In addition, HDAC inhibitors like 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one induce multiple epigenetic modifications affecting signaling networks .
Pharmacokinetics
The compound was designed and synthesized to improve drug-like properties .
Result of Action
The compound’s action results in potent antiproliferative activities against certain cancer cells . The representative dual PI3K/HDAC inhibitors showed potent antiproliferative activities against K562 and Hut78 in cellular assays .
Future Directions
properties
IUPAC Name |
2,3-dihydro-1H-imidazo[1,2-a]pyridin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-7-3-1-2-6-8-4-5-9(6)7/h1-3,8H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUSLUFJIJLMMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80717043 | |
Record name | 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80717043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one | |
CAS RN |
1000981-77-0 | |
Record name | 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80717043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: This research focuses on synthesizing a series of novel 2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one derivatives and evaluating their insecticidal activity. The study aims to identify promising candidates within this chemical class that could potentially lead to the development of new insecticides.
A: While the abstract doesn't provide specific details on the identified structure-activity relationships, it highlights that the synthesized 2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one derivatives exhibited varying degrees of insecticidal bioactivity []. This suggests that specific structural modifications within this chemical class can influence their effectiveness as insecticides. Further investigation into the specific structural features contributing to enhanced insecticidal activity would be valuable.
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